Vicenistatin M
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H47NO5 |
|---|---|
Molecular Weight |
501.7 g/mol |
IUPAC Name |
(3E,5E,7S,8S,10E,13E,15E,19S)-8-[(2R,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-7,11,13,19-tetramethyl-1-azacycloicosa-3,5,10,13,15-pentaen-2-one |
InChI |
InChI=1S/C30H47NO5/c1-21-12-8-7-9-13-23(3)20-31-27(32)15-11-10-14-24(4)26(17-16-22(2)18-21)36-28-19-30(6,34)29(33)25(5)35-28/h7-8,10-12,14-16,23-26,28-29,33-34H,9,13,17-20H2,1-6H3,(H,31,32)/b8-7+,14-10+,15-11+,21-12+,22-16+/t23-,24-,25+,26-,28-,29+,30-/m0/s1 |
InChI Key |
YVXZXDRTHFRUIX-LPLNQVICSA-N |
Isomeric SMILES |
C[C@H]1CC/C=C/C=C(/C/C(=C/C[C@@H]([C@H](/C=C/C=C/C(=O)NC1)C)O[C@H]2C[C@]([C@@H]([C@H](O2)C)O)(C)O)/C)\C |
Canonical SMILES |
CC1CCC=CC=C(CC(=CCC(C(C=CC=CC(=O)NC1)C)OC2CC(C(C(O2)C)O)(C)O)C)C |
Synonyms |
vicenistatin M |
Origin of Product |
United States |
Isolation and Structural Delineation of Vicenistatin M
Original Isolation Source and Methods for Vicenistatin (B134152)
The parent compound, vicenistatin, was first isolated from the culture broth of Streptomyces sp. HC34 and Streptomyces halstedii. nih.govnih.gov The isolation process involved fermentation of the microorganism, followed by extraction and purification of the active compound. Structural elucidation of vicenistatin was primarily achieved through nuclear magnetic resonance (NMR) spectral analysis, which revealed its novel 20-membered macrocyclic lactam structure. nih.gov
Subsequent Isolation and Identification of Vicenistatin M
This compound was subsequently isolated from the same producing strain, Streptomyces sp. HC-34. nih.gov Its identification as a new analogue of vicenistatin was established through detailed structural analysis. A key step in confirming the structure of this compound was its complete synthesis, along with the synthesis of D-mycarose, which was identified as a crucial component of the molecule. nih.gov
Comparative Structural Analysis: this compound versus Vicenistatin
| Feature | Vicenistatin | This compound |
| Sugar Moiety | Vicenisamine (aminosugar) | Mycarose (B1676882) (neutral sugar) |
| Core Structure | 20-membered macrocyclic lactam | 20-membered macrocyclic lactam |
Distinguishing Features from Vicenisamine in Vicenistatin
Vicenisamine, the aminosugar present in the original vicenistatin, is a novel amino sugar that contributes to the parent compound's unique biological activity profile. nih.gov In contrast, the neutral sugar mycarose in this compound lacks the amino group characteristic of vicenisamine. This structural divergence, specifically the absence of the amino functionality in the sugar moiety, is the primary distinguishing feature between the two compounds. nih.gov
Biosynthetic Pathways and Genetic Determinants of the Vicenistatin Family
Core Polyketide Biosynthesis of the Vicenistatin (B134152) Aglycone
The macrolactam aglycone of vicenistatin is assembled by a type I polyketide synthase (PKS) system. core.ac.uknih.govcapes.gov.br Unlike typical polyketide biosynthesis that primarily utilizes acetate (B1210297) and propionate (B1217596) extender units, vicenistatin biosynthesis incorporates a unique starter unit. nih.govlookchem.com
Elucidation of the Unique Starter Unit: 3-Methylaspartate Derivation from L-Glutamate
Extensive feeding experiments have revealed that the starter unit for the vicenistatin polyketide backbone is derived from (2S,3S)-3-methylaspartate (3-MeAsp). nih.govlookchem.com This unusual β-amino acid originates from L-glutamate through a structural rearrangement catalyzed by a glutamate (B1630785) mutase enzyme. nih.govlookchem.comebi.ac.uk The involvement of glutamate mutase, specifically the E subunit VinI, in the formation of (2S,3S)-3-methylaspartate has been confirmed through gene disruption experiments. nih.govnih.gov Disruption of the vinI gene in Streptomyces halstedii HC34 abolished vicenistatin production, which was restored upon the addition of 3-methylaspartate to the culture medium. nih.gov
Mechanism of Amino Acid Starter Unit Incorporation into Polyketide Synthase (PKS) Machinery
The incorporation of the β-amino acid starter unit into the PKS machinery in vicenistatin biosynthesis involves a distinct mechanism. nih.govtandfonline.com The vicenistatin PKS loading module is notable for containing only an acyl carrier protein (ACP) domain, lacking the typical activation domains found in other PKS loading modules. researchgate.netcapes.gov.br It is postulated that the activation of the starter acyl group is carried out by separate polypeptides. researchgate.netcapes.gov.br The adenylation enzyme VinN recognizes 3-MeAsp and transfers it onto the stand-alone ACP VinL. tandfonline.com Following decarboxylation by the pyridoxal (B1214274) 5′-phosphate-dependent enzyme VinO, the resulting 3-aminoisobutyrate (B1258132) unit is aminoacylated with L-alanine by another adenylation enzyme, VinM, forming a dipeptidyl-VinL. tandfonline.com A trans-acting loading AT, VinK, then transfers this dipeptidyl group from VinL to the ACP domain of the loading module of PKS VinP1. tandfonline.com The terminal alanyl group remains attached during polyketide elongation and is later removed by the amidohydrolase VinJ, facilitating macrolactam formation by the thioesterase (TE) domain of PKS VinP4. tandfonline.com
Aminosugar Moiety Biosynthesis (Vicenisamine)
The unique aminosugar moiety of vicenistatin M is vicenisamine. researchgate.netacs.orgnih.gov Its biosynthesis proceeds through a series of enzymatic steps. nih.gov
Identification and Functional Characterization of Biosynthetic Genes (e.g., vicC, vicD, vicE, vicF, vicG)
A set of genes within the vicenistatin biosynthetic gene cluster has been identified and functionally characterized as being involved in vicenisamine biosynthesis. researchgate.netacs.orgnih.gov These include vicC, vicD, vicE, vicF, and vicG. researchgate.netacs.orgnih.gov Gene inactivation studies have confirmed the involvement of these genes in the aminosugar pathway. researchgate.netacs.orgnih.govresearchgate.net
Enzymatic Studies of Key Biosynthetic Enzymes: VinC Glycosyltransferase and VinG N-Methyltransferase
Key enzymatic steps in vicenisamine biosynthesis involve VinC and VinG. VinC is a glycosyltransferase responsible for attaching the vicenisamine sugar to the vicenilactam aglycone, completing the biosynthesis of vicenistatin. researchgate.netnih.govacs.orgnih.govnih.govacs.org VinC catalyzes the transfer of vicenisamine from dTDP-α-D-vicenisamine to the aglycone. acs.orgnih.govnih.govacs.org Enzymatic studies have shown that VinC possesses broad substrate specificity, capable of accepting various glycosyl acceptors and dTDP-sugars. acs.orgnih.govnih.govacs.org VinG has been characterized as an N-methyltransferase that catalyzes the methylation of the 4′-amino group in the final step of the aminosugar biosynthetic pathway. researchgate.netnih.govacs.orgnih.govresearchgate.netnih.gov Inactivation of the vicG gene resulted in the isolation of 4′-N-demethylvicenistatin, an intermediate lacking the methyl group on the aminosugar. researchgate.netnih.govacs.orgnih.govresearchgate.net
Organization and Characterization of the Vicenistatin Biosynthetic Gene Cluster (vin)
The genes responsible for vicenistatin biosynthesis are organized into a gene cluster, designated vin, spanning approximately 64 kbp in Streptomyces halstedii HC34. core.ac.uknih.govcapes.gov.brjst.go.jpresearchgate.net This cluster contains genes encoding proteins involved in both aglycone and aminosugar biosynthesis. core.ac.uknih.govcapes.gov.brjst.go.jp The vin cluster includes genes for four modular polyketide synthases (PKSs), enzymes involved in the biosynthesis of the 3-methylaspartate starter unit (such as glutamate mutase, acyl CoA-ligase, and AMP-ligase), and enzymes for vicenisamine biosynthesis (including NDP-hexose 4,6-dehydratase and aminotransferase). core.ac.uknih.govcapes.gov.brjst.go.jp Functional confirmation of the cluster's role has been achieved through heterologous expression and enzymatic validation of key steps, such as the vicenisamine transfer reaction catalyzed by VinC. researchgate.netnih.govcapes.gov.brjst.go.jp Comparative analysis with other macrolactam biosynthetic gene clusters suggests an evolutionary relationship and highlights common strategies for starter unit synthesis and incorporation. nih.govasm.orgdigitellinc.com
Pathway-Specific Regulatory Mechanisms in Vicenistatin Biosynthesis (e.g., vicR1)
The biosynthesis of vicenistatin, a macrolactam antibiotic, is a complex process governed by a dedicated gene cluster. Within this cluster, pathway-specific regulatory genes play a crucial role in controlling the expression of genes involved in the biosynthetic steps. One such characterized regulatory gene is vicR1.
Research has identified vicR1 as a positive pathway-specific regulatory gene in the biosynthesis of vicenistatin. researchgate.netacs.orgnih.govresearchgate.net Studies involving gene inactivations have helped confirm the roles of various genes in the aminosugar biosynthesis pathway, including vicC, vicD, vicE, vicF, and vicG. researchgate.netacs.orgnih.gov Specifically, vicG encodes an N-methyltransferase responsible for catalyzing the methylation of the 4′-amino group during the final stage of aminosugar biosynthesis. researchgate.netacs.orgnih.gov The importance of vicR1 as a positive regulator highlights its role in promoting the transcription of genes necessary for the production of vicenistatin and its related analogues. researchgate.netacs.orgnih.govresearchgate.net
Biotechnological Strategies for Analogue Production
Biotechnological approaches, including metabolic engineering and culture medium optimization, have been explored to enhance the production of vicenistatin analogues, particularly 4′-N-Demethyl-Vicenistatin, which has shown promising biological activities. researchgate.netdntb.gov.uaresearchgate.netmdpi.commdpi.commdpi.com These strategies aim to manipulate the producing organism, Streptomyces parvus SCSIO Mla-L010, or its culture conditions to improve the yield and specificity of analogue biosynthesis. dntb.gov.uaresearchgate.netmdpi.commdpi.com
Metabolic Engineering for 4′-N-Demethyl-Vicenistatin Production
Metabolic engineering involves the modification of biosynthetic pathways within a microorganism to improve the production of desired compounds. In the case of 4′-N-Demethyl-Vicenistatin, a key strategy has been the disruption of the gene encoding the N-methyltransferase, vicG. researchgate.netacs.orgnih.govresearchgate.net
Inactivating vicG prevents the methylation of the 4′-amino group of the aminosugar moiety, leading to the accumulation and isolation of 4′-N-Demethyl-Vicenistatin. researchgate.netacs.orgnih.gov This metabolic engineering approach in Streptomyces parvus SCSIO Mla-L010/ΔvicG has been successful in generating this specific vicenistatin analogue. dntb.gov.uaresearchgate.netmdpi.commdpi.com
Culture Medium Optimization for Enhanced Analog Biosynthesis
Optimization of the culture medium is a crucial aspect of enhancing secondary metabolite production in microorganisms. For 4′-N-Demethyl-Vicenistatin production by Streptomyces parvus SCSIO Mla-L010/ΔvicG, systematic optimization strategies have been employed. researchgate.netdntb.gov.uaresearchgate.netmdpi.commdpi.com
Sequential approaches, including one-factor-at-a-time (OFAT), Plackett–Burman designs (PBD), and central composite design (CCD), have been utilized to screen and identify significant medium components influencing 4′-N-Demethyl-Vicenistatin production. researchgate.netdntb.gov.uaresearchgate.netmdpi.commdpi.com Studies have identified cassava starch, glycerol (B35011), and seawater salt as pivotal components affecting the yield. researchgate.netdntb.gov.uaresearchgate.netmdpi.commdpi.com
Modeling and optimization techniques such as Response Surface Methodology (RSM) and Artificial-Neural-Network-Genetic-Algorithm (ANN-GA) have been applied to determine optimal concentrations of these components. researchgate.netresearchgate.netmdpi.commdpi.com An ANN-GA model demonstrated superior reliability, achieving a higher concentration of 4′-N-Demethyl-Vicenistatin compared to RSM-optimized and initial medium approaches. researchgate.netresearchgate.netmdpi.commdpi.com For instance, an ANN-GA optimized medium containing specific concentrations of cassava starch, glycerol, and seawater salt resulted in a significantly increased production of the analogue. mdpi.commdpi.com
The order of significance of these variables on 4′-N-Demethyl-Vicenistatin production has been determined, indicating glycerol as the most significant factor, followed by cassava starch and then seawater salt. mdpi.com Maintaining a balance between cell growth and secondary metabolite production by optimizing carbon and nitrogen sources is critical for achieving high yields. mdpi.com
Here is a table summarizing the results of a culture medium optimization study:
| Optimization Method | Cassava Starch (g/L) | Glycerol (g/L) | Seawater Salt (g/L) | 4′-N-Demethyl-Vicenistatin (g/L) |
| Initial Medium | - | - | - | Lower Production |
| RSM Optimized | 4 | 22 | 19 | 0.1637 |
| ANN-GA Optimized | 12 | 17 | 34 | 0.1921 |
This table illustrates the impact of optimizing key medium components using different methodologies on the final production of 4′-N-Demethyl-Vicenistatin. mdpi.commdpi.com
Chemical Synthesis and Derivatization Strategies for Vicenistatin and Analogs
Enantioselective Total Synthesis of the Vicenistatin (B134152) Macrolactam Aglycone
Enantioselective total synthesis of the vicenistatin macrolactam aglycone has been a key area of research. scilit.comrsc.org This involves the stereocontrolled construction of the complex macrocyclic ring system. nih.gov
Key Synthetic Methodologies: Suzuki Cross-Coupling and Evans Asymmetric Aldol (B89426) Reactions
Key reactions employed in the synthesis of the vicenistatin macrolactam aglycone include the Suzuki cross-coupling and Evans asymmetric aldol reactions. scilit.comrsc.orgmolaid.com The Suzuki reaction is a palladium-catalyzed cross-coupling method widely used for forming carbon-carbon bonds, particularly between aryl or vinyl boronic acids and organic halides or triflates. harvard.edumasterorganicchemistry.com It is known for its stereo- and regioselectivity and tolerance of various functional groups. harvard.edumasterorganicchemistry.com The Evans asymmetric aldol reaction is a powerful tool for the stereoselective formation of beta-hydroxy carbonyl compounds, establishing new chiral centers. These methodologies contribute to the enantioselective construction of the complex aglycone structure. scilit.comrsc.orgmolaid.com
Synthetic Routes to Vicenisamine and Related 2,6-Dideoxyamino Sugars
The vicenisamine sugar moiety is a 2,6-dideoxyamino sugar. rsc.org Synthetic strategies for 2,6-dideoxyamino sugars, including vicenisamine, have been developed using non-sugar starting materials. rsc.orgrsc.org A key step in some of these routes involves acid-catalyzed intramolecular cyclization, which introduces a nitrogen functional group and simultaneously controls the stereochemistry of vicinal chiral centers. rsc.orgrsc.org This approach has been successfully applied to the synthesis of D-vicenisamine. rsc.org
Glycosidation Reactions in the Total Synthesis of Vicenistatin
Glycosidation reactions are crucial for coupling the synthesized macrolactam aglycone with the vicenisamine sugar to form the final glycoside structure of vicenistatin. scilit.comrsc.orgrsc.org The glycosidic linkage in vicenistatin is a β-glycosidic bond. acs.org Challenges in this glycosidation include the potential reactivity of functional groups in the aglycone and the stereoselectivity of the glycosidic bond formation. rsc.org Various glycosyl donors and promoters have been explored in the total synthesis of complex natural glycosides, including those of macrocyclic lactams like vicenistatin, to address these challenges. rsc.org Penultimate glycosidation of the O-TMS-aglycone with a protected amino sugar has been reported in the total synthesis of vicenistatin. scilit.com
Semisynthetic Approaches for Vicenistatin and Analogues
Semisynthetic approaches involve modifying the naturally isolated vicenistatin or its biosynthetic intermediates to create analogues. nih.gov These strategies can be used to explore structure-activity relationships and generate derivatives with potentially altered biological properties. nih.gov An "aglycon switch" approach using glycosyltransferase VinC has been explored to create unnatural glycosides from natural glycoside, where NDP-vicenisamine is generated and then transferred to different aglycones. capes.gov.br
Amino Group Modifications and Functionalization Strategies
Modification and functionalization of the amino group on the vicenisamine sugar are potential strategies in semisynthesis. The enzyme VicG has been identified as an N-methyltransferase that catalyzes the methylation of the 4'-amino group in the final step of vicenisamine biosynthesis. acs.org Isolation of the N-demethyl intermediate from a ΔvicG mutant strain highlights the possibility of modifying this amino group. acs.org Semisynthetic studies have also involved creating derivatives with modified amino acids, demonstrating the potential for diversifying the core scaffold through the introduction of unique functionality, such as azide (B81097) groups for click chemistry. ethz.chthieme-connect.com
Molecular and Cellular Mechanisms of Biological Activity
Induction of Vacuole Formation in Mammalian Cell Systems
Vicenistatin (B134152) M treatment leads to the rapid formation of large, swollen structures resembling vacuoles within various mammalian cell lines tandfonline.comresearchgate.net. This vacuolation phenomenon is a prominent feature of vicenistatin M's activity tandfonline.comresearchgate.nettandfonline.com.
Morphological Characterization and Time-Lapse Analysis of Vacuolation Dynamics
Morphological analysis of cells treated with this compound reveals the presence of large vacuoles that can occupy a significant portion of the cell volume tandfonline.comresearchgate.net. For instance, in normal rat fibroblast 3Y1 cells treated with 300 nM this compound, large vacuoles occupying over half of the cell were observed within 2 hours tandfonline.comresearchgate.net. Time-lapse microscopy studies have shown that these large vacuoles are formed through the repetitive homotypic fusion of smaller vesicles tandfonline.comresearchgate.net. Interestingly, these large vacuoles can also break down into smaller ones tandfonline.comresearchgate.net. The effects of this compound on vacuole formation appear to be largely irreversible, with vacuoles persisting even after the removal of the compound researchgate.net.
Endosomal Origin of Induced Vacuoles: Emphasis on Early Endosomes
Research indicates that the vacuoles induced by this compound are derived from early endosomes tandfonline.comresearchgate.nettandfonline.com. Staining of this compound-induced vacuoles with organelle-specific markers revealed that EEA1, a marker for early endosomes, colocalized with the membrane of most of these vacuoles tandfonline.comtandfonline.com. This colocalization strongly suggests that early endosomes are the source of the vacuole-like structures induced by this compound tandfonline.comtandfonline.com. While some studies on other vacuolating compounds suggest involvement of late endosomes/lysosomes, the primary origin of this compound-induced vacuoles appears to be the early endosomal compartment tandfonline.comtandfonline.com. The vacuolation induced by this compound is dependent on V-ATPase activity and the presence of extracellular chloride ions, suggesting that proton influx is required tandfonline.comtandfonline.com.
Modulation of Intracellular Membrane Trafficking Pathways
This compound influences intracellular membrane trafficking, particularly within the endosomal system tandfonline.comtandfonline.combvsalud.org.
Activation of the Rab5-PAS Pathway
Unlike some other compounds that induce endosomal swelling by inhibiting PIKfyve activity, this compound does not inhibit PIKfyve in vitro tandfonline.comtandfonline.combvsalud.org. Instead, this compound has been shown to activate the Rab5-PAS pathway in cells tandfonline.comtandfonline.combvsalud.orgresearcher.life. The Rab5-PAS pathway is known to be important for the homotypic fusion of early endosomes tandfonline.comtandfonline.combvsalud.org. Rab5, a small G-protein, is a key regulator of early endosome docking and fusion, influencing effector proteins like EEA1 and levels of phosphoinositides tandfonline.comtandfonline.com.
Role in Homotypic Fusion of Early Endosomes
This compound enhances the homotypic fusion of early endosomes, contributing to the formation of the large vacuole-like structures observed in treated cells tandfonline.comtandfonline.combvsalud.orgnih.gov. Homotypic fusion of early endosomes is a crucial process for efficient protein trafficking and sorting within the endosomal system tandfonline.comresearchgate.nettandfonline.com. By activating the Rab5-PAS pathway, this compound promotes this fusion event, leading to the observed vacuolation tandfonline.comtandfonline.combvsalud.org.
Biophysical Interactions with Cellular Membranes
This compound has been found to increase the fluidity of the membrane surface tandfonline.comtandfonline.combvsalud.org. Studies using cholesterol-containing liposomes in vitro demonstrated that this compound increased membrane surface fluidity tandfonline.comtandfonline.com. Furthermore, the sensitivity of cells to this compound-induced vacuolation is influenced by the cholesterol content of the plasma membrane; reducing plasma membrane cholesterol increases sensitivity tandfonline.com. This suggests that this compound may interact with membrane lipids, affecting their physical properties and contributing to the observed cellular effects tandfonline.com. The precise mechanism by which this compound activates the Rab5-PAS pathway and the relationship between this activation and changes in membrane fluidity require further investigation tandfonline.comtandfonline.com.
Influence on Membrane Surface Fluidity in Cholesterol-Containing Liposomes
In vitro analyses using liposomes have demonstrated that vicenistatin increases the membrane surface fluidity of cholesterol-containing liposomes tandfonline.comtandfonline.comresearchgate.net. Experiments utilizing fluorescent probes, such as TMA-DPH, which localizes at the lipid/water interface, showed that vicenistatin increased the reciprocal of polarity (1/P), indicating increased fluidity of the membrane surface in liposomes containing cholesterol tandfonline.comtandfonline.com. While vicenistatin increased the fluidity of both the surface and interior of cholesterol-free liposomes, its effect on the interior of cholesterol-containing liposomes, as measured by the probe DPH, was not observed tandfonline.com. This suggests a specific impact on the membrane surface in the presence of cholesterol tandfonline.comtandfonline.com.
Data on the effects of vicenistatin on membrane surface fluidity in cholesterol-containing liposomes can be summarized as follows:
| Liposome Composition | Vicenistatin (µM) | Fluorescent Probe | Fluidity (1/P) |
| PC:PE:Chol (7:3:1) | 0 | TMA-DPH | Lower |
| PC:PE:Chol (7:3:1) | 1.25 | TMA-DPH | Higher tandfonline.comtandfonline.com |
| PC:PE (7:3) | 0 | TMA-DPH | Lower |
| PC:PE (7:3) | 1.25 | TMA-DPH | Higher tandfonline.comtandfonline.com |
| PC:PE:Chol (7:3:1) | 0 | DPH | - |
| PC:PE:Chol (7:3:1) | 1.25 | DPH | No significant increase tandfonline.com |
| PC:PE (7:3) | 0 | DPH | Lower |
| PC:PE (7:3) | 1.25 | DPH | Higher tandfonline.com |
Note: Fluidity is indicated qualitatively based on the description that 1/P increased. Specific numerical values for 1/P were not provided in the text snippets.
Correlation between Cholesterol Deprivation and Vacuolation Induction
The cholesterol content of the plasma membrane is an important factor influencing the sensitivity of cells to vicenistatin-induced vacuolation tandfonline.com. Cholesterol deprivation from the plasma membrane stimulated vicenistatin-induced vacuolation in cells tandfonline.comtandfonline.comresearchgate.netresearcher.life. For instance, treating cells with methyl-β-cyclodextrin (MβCD) to reduce plasma membrane cholesterol increased the sensitivity to vicenistatin tandfonline.com. While 100 nM vicenistatin did not induce vacuole-like structures in control cells, it did induce their formation in cholesterol-deprived cells at the same concentration tandfonline.com. The population of vacuolated cells increased significantly upon cholesterol reduction tandfonline.com. Conversely, incorporating cholesterol back into the plasma membrane suppressed the vicenistatin-induced vacuolation tandfonline.com. This suggests that a decrease in cholesterol content might enhance the vacuolation effect induced by vicenistatin tandfonline.com.
Research findings on the correlation between cholesterol deprivation and vacuolation induction by vicenistatin are illustrated by the following data:
| Cell Treatment | Vicenistatin Concentration (nM) | Vacuolated Cell Population (%) |
| Control (no MβCD) | 100 | Unable to induce vacuolation tandfonline.com |
| Cholesterol-deprived (with MβCD) | 100 | Up to approximately 41.9% tandfonline.com |
| Cholesterol-deprived followed by cholesterol incorporation | 100 | Suppressed to 19.4% tandfonline.com |
Interference with Phosphoinositide Metabolism
Vicenistatin has been observed to interfere with phosphoinositide metabolism, specifically impacting the levels of phosphatidylinositol (3,5)-bisphosphate (PtdIns(3,5)P2) tandfonline.comtandfonline.com.
Vicenistatin treatment of cells strongly suggested a suppression of PtdIns(3,5)P2 production, leading to a reduction in the cellular amount of this lipid tandfonline.comtandfonline.com. However, in vitro experiments indicated that vicenistatin did not directly inhibit the activity of PIKfyve kinase, the enzyme responsible for producing PtdIns(3,5)P2 from PtdIns(3)P tandfonline.comtandfonline.comresearchgate.net. This suggests that vicenistatin interferes with PtdIns(3,5)P2 levels through an indirect mechanism rather than direct enzyme inhibition tandfonline.comtandfonline.com.
Upstream Modulation of PIKfyve Regulators
The mechanism by which vicenistatin reduces cellular PtdIns(3,5)P2 levels appears to involve the modulation of upstream factors that regulate PIKfyve activity or are involved in phosphoinositide turnover nii.ac.jp. Evidence suggests that vicenistatin activates the Rab5-PAS pathway tandfonline.comtandfonline.comresearchgate.netresearcher.life. Rab5 is a small GTPase that plays a key role in the regulation of early endosome fusion and can influence the levels of phosphoinositides tandfonline.combvsalud.org. The activation of the Rab5-PAS pathway by vicenistatin is strongly suggested to be the mechanism through which it reduces the amount of PtdIns(3,5)P2 in cells tandfonline.comtandfonline.com. Exogenous expression of a dominant-negative mutant of Rab5 (Rab5aS34N) suppressed the vacuolation induced by vicenistatin, further supporting the involvement of Rab5 activation in this process tandfonline.comtandfonline.com.
Structure Activity Relationship Sar Studies with Emphasis on Vicenistatin M
The Critical Contribution of the Aminosugar Moiety to Biological Activity
The aminosugar moiety attached to the macrolactam core of vicenistatin (B134152) plays a crucial role in its biological activity, particularly its cytotoxicity. Studies comparing vicenistatin and vicenistatin M have highlighted the importance of this sugar residue.
Functional Implications of Vicenisaminyl vs. Mycarosyl Glycosidation in Vicenistatin and this compound
Vicenistatin, possessing the aminosugar vicenisamine, exhibits potent antitumor activity. wikipedia.orgresearchgate.net In contrast, this compound, which features a neutral mycarose (B1676882) sugar at the same position, shows significantly reduced or absent cytotoxicity. researchgate.netnih.govjst.go.jp This difference in biological activity directly correlates with the nature of the glycosidic substituent, strongly suggesting that the presence of the aminosugar vicenisamine is essential for the cytotoxic effects observed with vicenistatin. researchgate.netnih.govjst.go.jp
| Compound | Glycosidic Moiety | Cytotoxicity |
| Vicenistatin | Vicenisamine | Potent |
| This compound | Mycarose | Reduced/Absent |
Mechanistic Divergence Attributed to the Sugars of Vicenistatin and this compound
The distinct sugar moieties in vicenistatin and this compound likely contribute to differences in their interactions with biological targets, leading to divergent mechanisms of action or efficacy. While the precise mechanisms are complex and involve the entire molecule, the aminosugar is implicated in the specific interactions required for vicenistatin's cytotoxic effect. The absence of the amino group and potentially other structural features of vicenisamine in mycarose in this compound results in a loss of this key biological property. researchgate.netnih.govjst.go.jp Research suggests that the deoxy sugar attached to the macrocyclic ring is essential for the bioactivity of vicenistatin. nih.gov
SAR of Semisynthetic Vicenistatin Analogues
Modifications to the vicenistatin structure, particularly at the amino group of the vicenisamine sugar, have been explored to understand their impact on activity profiles. Semisynthetic analogues provide valuable data on the specific contributions of different functional groups.
Impact of 4′-N-Demethylation on Differential Biological Activities
4′-N-demethylvicenistatin, an analogue lacking the methyl group on the nitrogen of the vicenisamine sugar, has been isolated and studied. researchgate.netnih.gov This modification leads to an interesting shift in activity. Notably, 4′-N-demethylvicenistatin has been found to exhibit impressive antibacterial activities against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus and Helicobacter pylori. researchgate.netnih.gov Furthermore, this analogue demonstrated reduced cytotoxicity compared to vicenistatin, especially against noncancerous human cell lines. researchgate.netnih.govmdpi.com This suggests that the methylation state of the 4'-amino group influences the selectivity and spectrum of activity.
Insights from Other Amino Group Modifications on Activity Profiles
While specific detailed research findings on a wide range of other amino group modifications of this compound or vicenistatin analogues were not extensively available in the provided search results, the studies on 4′-N-demethylvicenistatin underscore the sensitivity of the biological activity to alterations at this position. researchgate.netnih.gov The amino group on the sugar moiety is a potential site for further chemical modifications, which could lead to analogues with altered potency, spectrum of activity, or pharmacological properties. The significant change in activity observed upon demethylation suggests that the charge, steric bulk, or hydrogen bonding capacity of the nitrogen substituent plays a critical role in the interaction with biological targets. researchgate.netnih.gov
Advanced Research Methodologies and Future Perspectives in Vicenistatin Research
Application of Chemoinformatic and Computational Approaches in Macrolactam Analysis
Chemoinformatic and computational approaches play a significant role in the analysis of macrolactam compounds like vicenistatin (B134152). These methods can be applied to analyze the structural features of macrolactams, predict their properties, and understand their interactions with biological targets. For instance, structural analysis of the amide-forming adenylation enzyme VinM, involved in vicenistatin biosynthesis, has provided insights into the assembly line dynamics of these modular enzymes. researchgate.net Computational modeling has also been used to propose structural elements of aglycon recognition by the glycosyltransferase VinC, which were subsequently confirmed by transglycosylation experiments. researchgate.net
Computational models, such as artificial neural networks (ANN), have been employed in optimizing the production of vicenistatin analogues. An ANN-genetic algorithm (ANN-GA) model showed superior reliability in predicting optimal medium compositions for enhancing the production of 4′-N-demethyl-vicenistatin, an analogue with promising antitumor activity. mdpi.com
Advanced Imaging Techniques for Comprehensive Cellular Mechanism Elucidation
Advanced imaging techniques are instrumental in elucidating the cellular mechanisms of vicenistatin. Studies have shown that vicenistatin induces the formation of early endosome-derived vacuole-like structures in mammalian cells. researchgate.netresearchgate.nettandfonline.com Time-lapse analysis using imaging revealed that these large vacuoles are formed by repetitive homotypic fusion of small vesicles. researchgate.net This vacuolation process induced by vicenistatin was found to be blocked by a V-ATPase inhibitor and by deprivation of chloride ion, suggesting the requirement of proton and counter ion influx. tandfonline.com These findings highlight the utility of advanced imaging in observing the dynamic cellular effects of vicenistatin and understanding its mechanism of action at the cellular level.
Proteomic and Interactomic Studies for Identification of Novel Molecular Targets
Proteomic and interactomic studies offer powerful avenues for identifying novel molecular targets of vicenistatin. Proteomics involves the large-scale analysis of proteins in a biological system, including their structure, function, abundance, localization, and modifications. mdpi.com Interactomics focuses on studying protein-protein interaction networks. embopress.org While specific proteomic or interactomic studies solely focused on identifying vicenistatin's molecular targets were not explicitly detailed in the search results, these methodologies are broadly applied in biological research to understand the cellular pathways affected by bioactive compounds. embopress.orgmdpi.com For example, proteomic analysis can reveal alterations in protein abundance or localization upon treatment with a compound. embopress.org The development of proteomic tools for biomarker discovery and tracking disease progression underscores their potential in understanding the biological impact of compounds like vicenistatin. embopress.org
Synthetic Biology and Biosynthetic Engineering for Rational Design of Vicenistatin M Analogues
Synthetic biology and biosynthetic engineering are increasingly applied to the rational design and production of this compound analogues. The elucidation of the vicenistatin biosynthetic gene cluster (vin) from S. halstedii HC34 has provided a foundation for these efforts. nih.govresearchgate.net The vin cluster contains genes responsible for the biosynthesis of the macrolactam aglycon and the aminosugar vicenisamine. nih.govresearchgate.net Understanding the functions of the enzymes involved, such as the polyketide synthases (PKSs), adenylation enzymes (VinN, VinM), and glycosyltransferase (VinC), allows for targeted manipulation of the biosynthetic pathway. nih.govresearchgate.netresearchgate.netresearchgate.nettandfonline.compnas.org
Biosynthetic engineering strategies have enabled the production of macrolactam polyketide derivatives by incorporating β-amino acid substrate analogues. researchgate.net This involves modifying the genes or enzymes in the biosynthetic pathway to accept different building blocks, leading to the generation of novel analogues with potentially altered biological activities. The identification of related macrolactam biosynthetic gene clusters further facilitates comparative analysis and provides a broader genetic toolbox for engineering efforts. tandfonline.comnih.govnih.gov
Expanding Glycodiversification Efforts Utilizing Glycosyltransferases for Novel Compounds
Expanding glycodiversification efforts utilizing glycosyltransferases is a promising strategy for generating novel vicenistatin analogues. The sugar moiety, vicenisamine, is crucial for the cytotoxicity of vicenistatin. researchgate.netnih.gov Glycosyltransferases (GTs) are enzymes that catalyze the attachment of sugar moieties to natural products. acs.orgnih.govasm.org The feasibility of biosynthetic and chemoenzymatic glycodiversification relies on the substrate tolerance of these GTs. acs.org While some natural product GTs show strict substrate specificity, others exhibit flexibility, which is advantageous for generating diverse glycoforms. acs.orgnih.govasm.org
The glycosyltransferase VinC is responsible for attaching vicenisamine to the vicenistatin aglycon. researchgate.netresearchgate.net Studies on the substrate flexibility of vicenisaminyltransferase VinC have been conducted. pnas.org Engineering of GTs has emerged as an approach to overcome limitations posed by strict substrate specificity, allowing for the creation of diverse glycosylated natural products. nih.gov Strategies like sugar exchange and aglycon exchange, exploiting the reversibility of GT-catalyzed reactions, have been demonstrated to generate numerous analogues of other glycosylated natural products. acs.org Applying such strategies to vicenistatin biosynthesis could lead to the discovery of analogues with improved properties.
Q & A
Q. What ethical and reproducibility standards apply to this compound research involving human-derived samples?
- Methodological Answer : Obtain ethics approval for human cell line use, ensuring informed consent and anonymization protocols. Adhere to Minimum Information Standards (e.g., MIAME for genomics) when publishing data. For in vivo studies, follow ARRIVE guidelines for experimental design transparency and reporting .
Guidance for Data Presentation
- Tables/Figures : Use structured tables to compare IC₅₀ values across assays, highlighting statistical significance (e.g., p-values, confidence intervals). Avoid overcrowding figures with chemical structures; instead, use schematics to illustrate mechanisms or synthetic pathways .
- Conclusion Sections : Explicitly state how findings address the research question, contrast results with prior studies, and propose follow-up experiments (e.g., "Our data conflict with Smith et al.’s model, suggesting this compound may act via an alternative pathway warranting kinome-wide screening") .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
